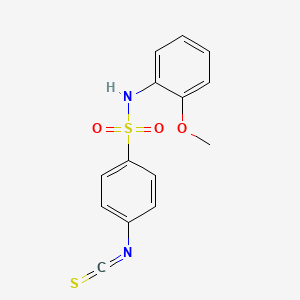

4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Carbonic Anhydrase Inhibitors

A significant area of application for sulfonamide derivatives involves their role as carbonic anhydrase (CA) inhibitors. For instance, studies have synthesized sulfonamides with potential as CA inhibitors, showing strong affinities towards isozymes I, II, and IV of CA, with some derivatives exhibiting nanomolar inhibitory potency. These inhibitors are explored for their therapeutic potential in conditions like glaucoma, demonstrating effective and prolonged intraocular pressure lowering when administered topically (Casini et al., 2002; Gul et al., 2016).

Anticancer Activity

Sulfonamide compounds have been evaluated for their anticancer activities. Specific derivatives have shown interesting cytotoxic activities, crucial for anti-tumor activity studies. These findings support the potential development of sulfonamide-based therapeutics for cancer treatment, with some compounds demonstrating selectivity and potency against tumor cells (Gul et al., 2016; Pişkin et al., 2020).

Photosensitizers for Photodynamic Therapy

The development of new photosensitizers for photodynamic therapy, an emerging cancer treatment modality, is another application. Sulfonamide derivatives have been investigated for their photophysical and photochemical properties, with some showing high singlet oxygen quantum yields. These properties make them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antimicrobial Agents

Sulfonamide derivatives have also been explored for their antimicrobial properties. Hybrid molecules between benzenesulfonamides and antimicrobial benzo[d]isothiazol-3-ones have shown moderate antibacterial properties against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, and possess antifungal properties against certain yeasts and dermatophytes (Zani et al., 2009).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of sulfonamide derivatives, including 4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide and its analogs. Studies have detailed the synthetic routes and evaluated the biological activities of these compounds, contributing to our understanding of their potential therapeutic applications (Rodrigues et al., 2015; Motavallizadeh et al., 2014).

生化学分析

Biochemical Properties

This suggests that 4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide may interact with amines in biochemical reactions .

Cellular Effects

Isothiocyanates are known to have chemoprotective effects against cancer . This suggests that this compound may also have similar effects.

Molecular Mechanism

Isothiocyanates are known to be chemoselective and can regenerate free amines after a convenient deprotection step . This suggests that this compound may also have similar properties.

Temporal Effects in Laboratory Settings

Isothiocyanates are known to be stable under acidic, alkaline, and aqueous conditions . This suggests that this compound may also have similar stability properties.

Dosage Effects in Animal Models

Isothiocyanates are known to have chemoprotective effects against cancer in animal models . This suggests that this compound may also have similar effects.

Metabolic Pathways

Isothiocyanates are known to interact with glucosinolates . This suggests that this compound may also interact with glucosinolates.

Transport and Distribution

Isothiocyanates are known to be chemoselective and can regenerate free amines after a convenient deprotection step . This suggests that this compound may also have similar properties.

Subcellular Localization

Isothiocyanates are known to interact with glucosinolates . This suggests that this compound may also interact with glucosinolates.

特性

IUPAC Name |

4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c1-19-14-5-3-2-4-13(14)16-21(17,18)12-8-6-11(7-9-12)15-10-20/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVSRNDEYIWVSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2692925.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2692926.png)

![(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2692935.png)

![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)

![2-[Methyl(1,3-thiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B2692942.png)

![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-4-fluorobenzamide](/img/structure/B2692944.png)

![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)